molecular formula C25H25NO8S B2689747 Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951943-28-5

Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2689747
CAS No.: 951943-28-5
M. Wt: 499.53
InChI Key: YRKITUOAOACNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C25H25NO8S and its molecular weight is 499.53. The purity is usually 95%.
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Biological Activity

Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential applications in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the synthesis, characterization, and biological activities of this compound based on available literature.

Synthesis and Characterization

The synthesis of this compound involves several steps of organic reactions that require precise conditions for high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .

Molecular Structure

The molecular formula of the compound is C25H25NO8SC_{25}H_{25}NO_8S, with a molecular weight of approximately 499.5 g/mol. The presence of ester and heterocyclic groups suggests potential interactions with biological targets .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing oxopyrrolidine moieties have been shown to possess cytotoxic effects against various cancer cell lines. In a comparative study using A549 human lung adenocarcinoma cells, certain derivatives demonstrated reduced cell viability and enhanced cytotoxicity .

CompoundCell LineViability (%)IC50 (µM)
Propyl CompoundA54961TBD
CisplatinA5495010

The table illustrates the potential efficacy of this compound compared to standard treatments like cisplatin.

Antimicrobial Activity

Compounds structurally related to this compound have also been evaluated for antimicrobial properties. Studies indicate effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

In a pharmacological study involving a series of synthesized derivatives similar to this compound:

  • Study Design : Compounds were tested on A549 cells for anticancer activity.
  • Results : Notable reductions in cell viability were observed with specific substitutions on the phenolic ring.
  • : The structure-dependent nature of these compounds suggests that modifications can enhance or diminish biological activity.

Properties

IUPAC Name

propyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8S/c1-2-10-31-25(28)16-3-5-18(6-4-16)34-22-13-32-24-19(23(22)27)7-8-21-20(24)12-26(15-33-21)17-9-11-35(29,30)14-17/h3-8,13,17H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKITUOAOACNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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